molecular formula C8H8F2N2O B2928947 1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone CAS No. 2309468-49-1

1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone

Cat. No.: B2928947
CAS No.: 2309468-49-1
M. Wt: 186.162
InChI Key: PQSPOLWZKZDXAZ-UHFFFAOYSA-N
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Description

1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone is a synthetic organic compound that features a pyrazole ring substituted with a difluorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluorocyclopropyl Group: The difluorocyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable difluorocyclopropyl precursor reacts with the pyrazole intermediate.

    Final Assembly: The final step involves the acylation of the pyrazole ring with an ethanone derivative to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or mechanical characteristics.

    Biological Studies: The compound can be used to study the interactions of pyrazole derivatives with biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism by which 1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The difluorocyclopropyl group can enhance the compound’s stability and binding affinity, while the pyrazole ring can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

    Pyrazofurin: A pyrazole-based antiviral agent.

    Encorafenib: A pyrazole-containing kinase inhibitor used in cancer treatment.

    Celecoxib: A pyrazole-based nonsteroidal anti-inflammatory drug.

Uniqueness: 1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

1-[2-(2,2-difluorocyclopropyl)pyrazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c1-5(13)6-2-3-11-12(6)7-4-8(7,9)10/h2-3,7H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSPOLWZKZDXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=NN1C2CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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